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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Fluoro-2-tetralone (CAS No. 127169-82-8), a key intermediate in pharmaceutical research

and drug development. This document is intended for researchers, scientists, and

professionals in the field, offering a centralized resource for its spectral characteristics,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

While direct experimental spectra for 8-Fluoro-2-tetralone are not readily available in public

databases, this guide presents a robust analysis based on the well-documented data of the

parent compound, 2-tetralone, and established principles of spectroscopy to predict the

spectral features of the fluorinated analog.

Molecular Structure and Properties
IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Molecular Formula: C₁₀H₉FO

Molecular Weight: 164.18 g/mol
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The introduction of a fluorine atom at the C-8 position is expected to induce predictable shifts in

the spectroscopic signals of the parent 2-tetralone molecule due to its high electronegativity

and through-space coupling effects. The following tables summarize the experimental data for

2-tetralone and provide an expert interpretation of the expected data for 8-Fluoro-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Assignment

2-Tetralone

Chemical Shift (δ,

ppm)

Expected 8-Fluoro-

2-tetralone Chemical

Shift (δ, ppm)

Expected Multiplicity

& Coupling

Constants (J, Hz)

H1 3.55 ~3.6-3.7 s

H3 2.55 ~2.6-2.7 t, J = 6.5 Hz

H4 3.05 ~3.1-3.2 t, J = 6.5 Hz

H5 7.45
~7.5-7.6 (deshielded

by F)
d, J = 7.6 Hz

H6 7.25 ~7.3-7.4 t, J = 7.5 Hz

H7 7.15
~7.0-7.1 (shielded by

F)
d, J = 7.5 Hz

Table 2: ¹³C NMR Spectroscopic Data
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Assignment

2-Tetralone

Chemical Shift (δ,

ppm)

Expected 8-Fluoro-

2-tetralone Chemical

Shift (δ, ppm)

Expected C-F

Coupling (J, Hz)

C1 45.4 ~45-46

C2 (C=O) 211.1 ~209-211

C3 39.8 ~39-40

C4 29.5 ~29-30

C4a 134.9 ~135-136 d, small J

C5 128.8 ~129-130 d, small J

C6 126.5 ~126-127 s

C7 126.2
~124-125 (shielded by

F)
d, small J

C8 132.0
~158-162 (directly

attached to F)

d, large J (~240-250

Hz)

C8a 144.4
~142-143 (shielded by

F)
d, small J

Infrared (IR) Spectroscopy
The IR spectrum of 8-Fluoro-2-tetralone is expected to be dominated by a strong carbonyl

stretch. The presence of the aromatic ring and the C-F bond will also give rise to characteristic

absorptions.

Table 3: IR Spectroscopic Data
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C=O (Ketone) 1710 - 1690 Strong

C-F (Aryl) 1250 - 1100 Strong

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=C (Aromatic) 1600 - 1450 Medium to Weak

Mass Spectrometry (MS)
The mass spectrum of 8-Fluoro-2-tetralone is expected to show a prominent molecular ion

peak (M⁺) at m/z 164. The fragmentation pattern will be influenced by the stable aromatic ring

and the presence of the carbonyl group.

Table 4: Mass Spectrometry Data

m/z Assignment Notes

164 [M]⁺ Molecular Ion

136 [M - CO]⁺ Loss of carbon monoxide

135 [M - CHO]⁺ Loss of a formyl radical

118 [M - C₂H₂O]⁺ Loss of ketene

109 [C₇H₆F]⁺ Fluorotropylium or related ion

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral

width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer

relaxation delay (2-5 seconds) to ensure quantitative detection of all carbons, and a larger

number of scans due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small

amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), applying

a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[2]

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr powder and pressing the mixture into a translucent disk.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4

cm⁻¹.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL, which is then

further diluted.[3] The solution should be filtered if any particulate matter is present.[3]
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as electron ionization (EI) or electrospray ionization (ESI), is used.

Acquisition: The sample is introduced into the ion source. For EI, the molecules are

bombarded with high-energy electrons, causing ionization and fragmentation.[4][5] The

resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio

(m/z) and detected.[4][5]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 8-Fluoro-2-tetralone.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of 8-Fluoro-2-tetralone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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